

3-Chloro-4-methoxybenzoic Acid: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-4-methoxybenzoic acid

Cat. No.: B041132

[Get Quote](#)

This technical guide provides a comprehensive overview of the safety data for **3-Chloro-4-methoxybenzoic acid** (CAS No: 37908-96-6), a compound utilized in the synthesis of various pharmaceutical and agrochemical products.^[1] The information is intended for researchers, scientists, and drug development professionals to ensure its safe handling and use. The data presented is compiled from various Safety Data Sheets (SDS) and general toxicological guidelines.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **3-Chloro-4-methoxybenzoic acid** is presented in the table below. This data is essential for understanding the compound's behavior under various laboratory conditions.

Property	Value	Reference
Molecular Formula	C8H7ClO3	
Molecular Weight	186.59 g/mol	
Appearance	White to light yellow to light orange powder/crystal	[2]
Melting Point	216-218 °C	
Boiling Point	304.8 ± 22.0 °C (Predicted)	
Density	1.352 g/cm³ (Predicted)	
pKa	4.10 ± 0.10 (Predicted)	
Solubility	Slightly soluble in water.	

Hazard Identification and Classification

3-Chloro-4-methoxybenzoic acid is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and acute aquatic toxicity.

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	3	H301: Toxic if swallowed
Hazardous to the Aquatic Environment, Acute Hazard	1	H400: Very toxic to aquatic life
Skin Corrosion/Irritation	Not Classified (though irritation is a potential hazard)	H315: Causes skin irritation (as per some sources)
Serious Eye Damage/Eye Irritation	Not Classified (though irritation is a potential hazard)	H319: Causes serious eye irritation (as per some sources)

Signal Word: Danger

GHS Pictograms:

- Skull and crossbones (GHS06): Indicates acute toxicity (fatal or toxic).
- Environment (GHS09): Indicates hazards to the aquatic environment.

Toxicological Data

While specific experimental data for **3-Chloro-4-methoxybenzoic acid** is not readily available in public databases, the GHS classification implies that toxicological studies have been conducted. The following sections describe the general experimental protocols that would be followed for such assessments, based on OECD guidelines.

Acute Oral Toxicity

The classification of "Acute Toxicity, Category 3" suggests that the LD50 (the dose lethal to 50% of the test population) is in the range of 50 to 300 mg/kg body weight. The likely methodology for determining this is the Acute Toxic Class Method (OECD Guideline 423).

Experimental Protocol (General, based on OECD 423):

- Test Animals: Typically, healthy, young adult rats of a single sex (usually females) are used. [\[3\]](#)
- Housing and Acclimatization: Animals are housed in suitable conditions with controlled temperature, humidity, and light cycles. They are acclimatized to the laboratory environment before the study begins.
- Dose Administration: The test substance is administered orally by gavage at one of several fixed starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).[\[4\]](#)
- Stepwise Procedure: A small group of animals (typically 3) is dosed. The outcome (mortality or survival) determines the next step. If mortality is observed, the test is repeated with a lower dose in another group of animals. If no mortality is observed, a higher dose is used in a subsequent group.
- Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[\[5\]](#) Body weight is typically measured before administration and at regular intervals throughout the observation period.

- Data Analysis: The LD50 is determined based on the dose levels at which mortality is observed, which allows for classification into a GHS toxicity category.[3]

Skin and Eye Irritation

Although not formally classified as a skin or eye irritant by all sources, some Safety Data Sheets indicate that it may cause skin and eye irritation.[6] Standard OECD guidelines for assessing these endpoints are described below.

Experimental Protocol (General, based on OECD 404 for Skin Irritation):

- Test Animals: Healthy, young adult albino rabbits are typically used.[7]
- Application: A small area of the animal's skin is shaved. The test substance (0.5 g for solids) is applied to the skin and covered with a gauze patch for a 4-hour exposure period.[7]
- Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[7][8]
- Scoring: The severity of the skin reactions is scored according to a standardized scale.

Experimental Protocol (General, based on OECD 405 for Eye Irritation):

- Test Animals: Healthy, young adult albino rabbits are used.[9]
- Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[9]
- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[9]
- Scoring: Ocular lesions are scored based on a standardized system to determine the level of irritation.

Aquatic Toxicity

The classification "Very toxic to aquatic life" indicates a high potential for harm to aquatic organisms. This is typically determined through studies on fish, daphnia, or algae. The standard test for acute toxicity to fish is OECD Guideline 203.

Experimental Protocol (General, based on OECD 203 for Fish Acute Toxicity):

- Test Species: A standard fish species, such as Zebrafish (*Danio rerio*) or Rainbow Trout (*Oncorhynchus mykiss*), is used.[\[10\]](#)
- Exposure: Fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours.[\[11\]](#)
- Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[\[11\]](#)
- Data Analysis: The concentration that is lethal to 50% of the fish (LC50) is calculated. A low LC50 value indicates high toxicity. For a substance to be classified as "Very toxic to aquatic life" (Acute 1), the 96-hour LC50 is typically ≤ 1 mg/L.

Handling and Safety Precautions

Given the hazardous nature of **3-Chloro-4-methoxybenzoic acid**, strict safety protocols must be followed in the laboratory.

Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield.
- Hand Protection: Wear appropriate chemical-resistant gloves.
- Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
- Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

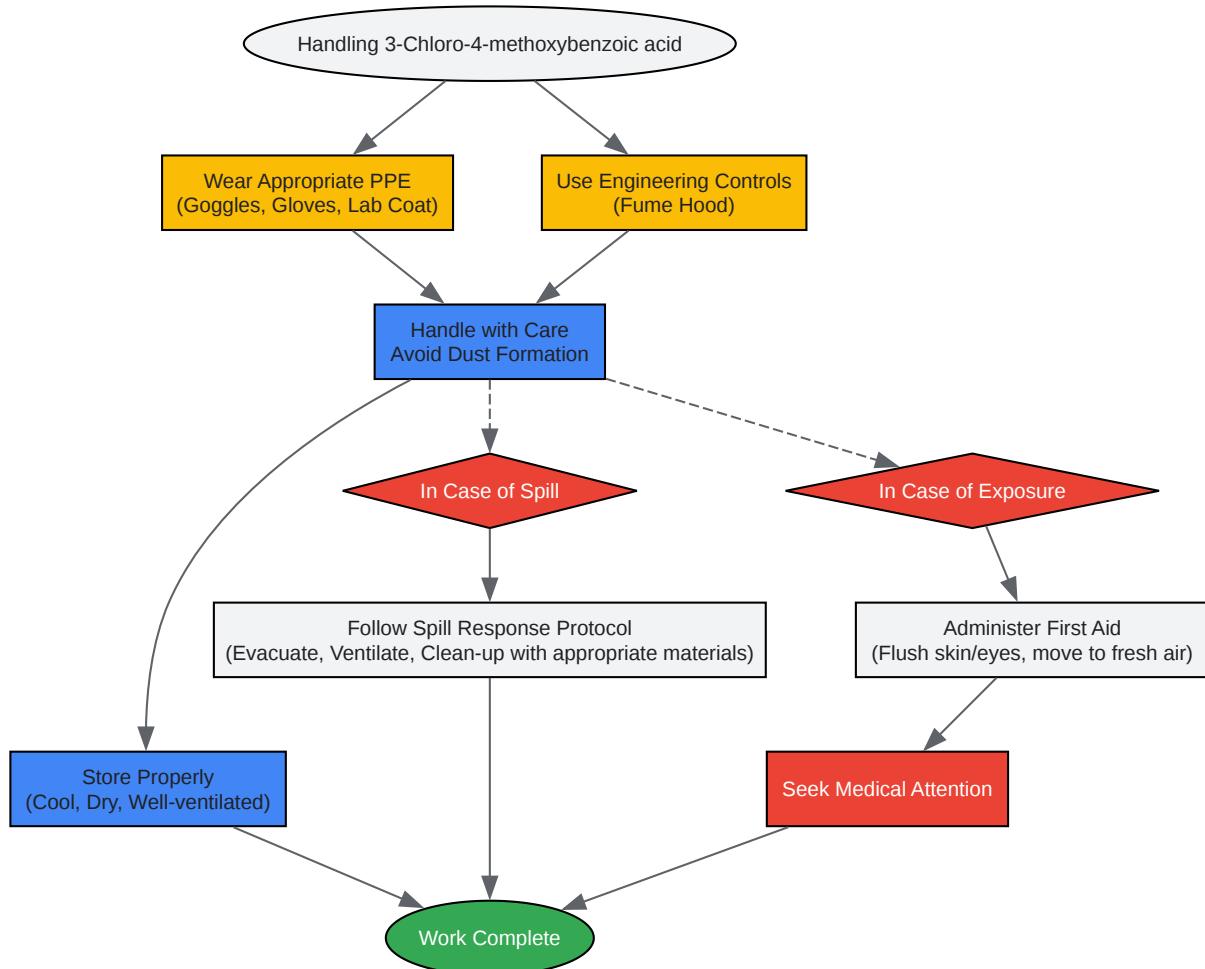
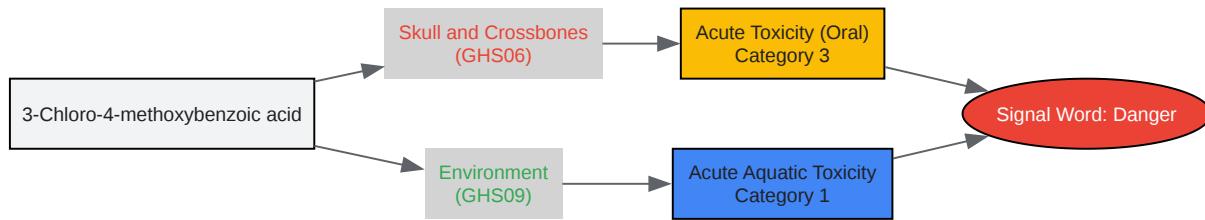
Engineering Controls:

- Work in a well-ventilated area, preferably in a chemical fume hood.

- Ensure an eyewash station and safety shower are readily accessible.

Handling and Storage:

- Avoid creating dust.
- Keep containers tightly closed when not in use.
- Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.^[6]



First-Aid Measures

In case of exposure, the following first-aid measures should be taken immediately:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
- Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
- Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
- Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows for handling **3-Chloro-4-methoxybenzoic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-Chloro-4-methoxybenzoic Acid | 37908-96-6 | TCI AMERICA [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. scribd.com [scribd.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. eaht.org [eaht.org]
- 9. oecd.org [oecd.org]
- 10. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 11. oecd.org [oecd.org]
- To cite this document: BenchChem. [3-Chloro-4-methoxybenzoic Acid: A Technical Safety Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041132#3-chloro-4-methoxybenzoic-acid-safety-data-sheet-sds-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com